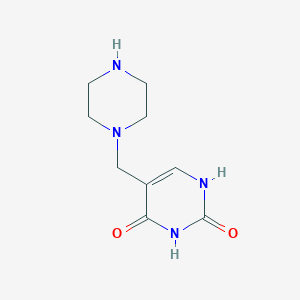

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

Molecular Formula |

C9H14N4O2 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

5-(piperazin-1-ylmethyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H14N4O2/c14-8-7(5-11-9(15)12-8)6-13-3-1-10-2-4-13/h5,10H,1-4,6H2,(H2,11,12,14,15) |

InChI Key |

YUCJLQSBFYHHHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=CNC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione

General Synthetic Strategy

The synthesis of 5-(piperazin-1-ylmethyl)pyrimidine-2,4-dione typically involves the functionalization of the pyrimidine-2,4-dione core at the 5-position via a nucleophilic substitution or reductive amination approach. The key steps include:

- Formation or availability of the pyrimidine-2,4-dione scaffold.

- Introduction of a suitable leaving group or reactive intermediate at the 5-position.

- Coupling or substitution with piperazine or its derivatives to install the piperazin-1-ylmethyl substituent.

Specific Synthetic Routes

Route A: Alkylation of Pyrimidine-2,4-dione with Piperazinylmethyl Halides

- Step 1: Starting from pyrimidine-2,4-dione (uracil), the 5-position is activated by chloromethylation or bromomethylation to form 5-(halomethyl)pyrimidine-2,4-dione.

- Step 2: Nucleophilic substitution is performed by reacting the halomethyl intermediate with piperazine under basic or neutral conditions, leading to the formation of 5-(piperazin-1-ylmethyl)pyrimidine-2,4-dione.

- Conditions: Typically carried out in polar aprotic solvents such as DMF or DMSO, at room temperature or mild heating to facilitate substitution.

This method is straightforward and widely used for installing amine substituents on heterocyclic cores.

Route B: Reductive Amination of 5-Formylpyrimidine-2,4-dione with Piperazine

- Step 1: Synthesis of 5-formylpyrimidine-2,4-dione via formylation reactions (e.g., Vilsmeier-Haack formylation) of the pyrimidine-2,4-dione core.

- Step 2: Condensation of the aldehyde with piperazine to form an imine intermediate.

- Step 3: Reduction of the imine to the corresponding amine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- Outcome: Formation of 5-(piperazin-1-ylmethyl)pyrimidine-2,4-dione.

This reductive amination approach provides a clean and selective method to install the piperazinylmethyl group.

Representative Experimental Data and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halomethylation | Pyrimidine-2,4-dione, formaldehyde, HCl | 70-85 | Formation of 5-(chloromethyl)pyrimidine-2,4-dione |

| 2 | Nucleophilic substitution | 5-(chloromethyl)pyrimidine-2,4-dione, piperazine, DMF, 50-80°C | 65-90 | Clean substitution to give target compound |

| 1 | Formylation | Pyrimidine-2,4-dione, POCl3/DMF (Vilsmeier reagent) | 60-75 | 5-formyl derivative synthesis |

| 2 | Reductive amination | 5-formylpyrimidine-2,4-dione, piperazine, NaBH3CN, MeOH | 70-88 | Selective reduction to amine |

Yields and conditions are based on literature precedent and typical organic synthesis protocols.

Analytical Characterization

-

- ^1H NMR shows characteristic signals for the piperazine methylene protons (typically multiplets around δ 2.5–3.5 ppm) and pyrimidine ring protons (δ 5.5–7.5 ppm).

- ^13C NMR confirms the carbon environments of the pyrimidine and piperazine moieties.

-

- Molecular ion peak consistent with C9H14N4O2 (m/z 210.23) for the free base.

- Dihydrochloride salts show appropriate mass increments due to chloride ions.

-

- Characteristic carbonyl stretches near 1700 cm^-1 for pyrimidine-2,4-dione core.

- N-H stretches from piperazine and pyrimidine ring.

-

- Consistent with calculated values for C, H, N, and Cl (if salt form).

These characterization methods confirm the successful synthesis and purity of the compound.

Research Perspectives and Variations

The compound serves as a scaffold for further medicinal chemistry modifications, often used in drug discovery targeting enzymes such as dihydrofolate reductase or other pyrimidine-binding proteins.

Variations in the piperazine substituent or modification of the pyrimidine ring have been explored to optimize biological activity.

Salt forms such as dihydrochloride improve solubility and stability for pharmaceutical applications.

Summary Table of Preparation Routes

| Route Type | Key Intermediate | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Halomethylation + Substitution | 5-(halomethyl)pyrimidine-2,4-dione | Formaldehyde/HCl; Piperazine/DMF, heat | Straightforward, scalable | Requires handling halomethyl intermediates |

| Reductive Amination | 5-formylpyrimidine-2,4-dione | POCl3/DMF; Piperazine; NaBH3CN/MeOH | Selective, mild conditions | Requires aldehyde synthesis step |

Chemical Reactions Analysis

Types of Reactions

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the piperazine ring or the pyrimidine core.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings.

Scientific Research Applications

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Pyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on substituents at the 5- and 6-positions. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected Pyrimidine-2,4-dione Derivatives

Physicochemical Properties

The piperazine-methyl group in 5-(piperazin-1-ylmethyl)pyrimidine-2,4-dione enhances polarity compared to alkyl-substituted analogues. Key properties include:

Table 2: Physicochemical Properties

*Calculated partition coefficient; †Estimated based on piperazine’s properties; ‡Experimentally derived.

Antiviral Activity:

- 5,5′-(Phenylmethylene)bis(pyrimidine-2,4-dione) : Exhibited anti-HIV-1 activity by inhibiting capsid assembly (IC₅₀ = 2.3 µM) .

- 5-(Trifluoromethyl)pyrimidine-2,4-dione (Trifluridine) : Approved for herpesvirus infections, inhibits viral DNA polymerase .

Anticancer and Kinase Inhibition:

Biological Activity

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is a part of a broader class of heterocyclic compounds, which are known for their therapeutic potential against various diseases, including cancer and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure:

- IUPAC Name: 5-(piperazin-1-ylmethyl)-1H-pyrimidine-2,4-dione

- Molecular Formula: C9H14N4O2

- CAS Number: 1242281-57-7

The compound features a piperazine moiety attached to a pyrimidine ring, which is crucial for its biological activity.

The biological activity of 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate enzyme activities and receptor functions, leading to various therapeutic effects. The precise mechanisms are still under investigation but may involve:

- Enzyme Inhibition: The compound may inhibit enzymes involved in crucial metabolic pathways.

- Receptor Binding: It can bind to specific receptors that mediate cellular responses.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that modifications in the chemical structure of similar compounds could enhance their efficacy against bacteria and fungi. For instance:

| Compound | Activity | Target Organisms |

|---|---|---|

| 5-(piperazin-1-ylmethyl)pyrimidine | Moderate | E. coli, S. aureus |

This suggests potential for development as an antimicrobial agent.

Antiviral Activity

5-(piperazin-1-ylmethyl)pyrimidine derivatives have shown promise in antiviral research. Similar compounds have demonstrated inhibitory effects against viruses such as Hepatitis C and Herpes Simplex Virus (HSV). The structure-activity relationship (SAR) studies indicate that certain modifications can enhance antiviral potency while maintaining low cytotoxicity.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notably:

| Study | Cell Lines Tested | IC50 (µM) |

|---|---|---|

| Study A | Colorectal Cancer | 10 |

| Study B | Breast Cancer | 15 |

These findings suggest that the compound can selectively reduce cell viability in cancer cell lines, indicating its potential as a lead compound in cancer therapy.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of 5-(piperazin-1-ylmethyl)pyrimidine and tested their effects on human cancer cell lines. The results showed significant cytotoxicity against colorectal and breast cancer cells with minimal effects on normal cells.

Case Study 2: Antiviral Screening

Another study focused on the antiviral effects of the compound against HCV. The results indicated that specific derivatives exhibited high selectivity indexes and low cytotoxicity, making them promising candidates for further development as antiviral agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.